molecular formula C10H10N2O B3001381 8,8abeta-Dihydro-3abetaH-indeno[1,2-d]oxazole-2-amine CAS No. 897388-44-2

8,8abeta-Dihydro-3abetaH-indeno[1,2-d]oxazole-2-amine

Cat. No.: B3001381
CAS No.: 897388-44-2
M. Wt: 174.203
InChI Key: KZBHRJDGRXUMLF-DTWKUNHWSA-N
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Description

8,8aβ-Dihydro-3aβH-indeno[1,2-d]oxazole-2-amine is a bicyclic heterocyclic compound featuring an indene-oxazole fused ring system with a stereospecific β-configuration (3aR,8aS stereochemistry). It is synthesized via a one-pot oxidation-cyanation reaction using 1-amino-2,3-dihydro-1H-inden-2-ol as the starting material, with N-chlorosuccinimide (NCS) and zinc cyanide (Zn(CN)₂) in acetonitrile and water, yielding 69% of the product as a white solid after purification . Structural confirmation is achieved through ¹H/¹³C NMR and IR spectroscopy. The compound’s rigid bicyclic framework and amine substituent make it a valuable intermediate in medicinal chemistry and materials science research.

Properties

IUPAC Name

(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-10-12-9-7-4-2-1-3-6(7)5-8(9)13-10/h1-4,8-9H,5H2,(H2,11,12)/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBHRJDGRXUMLF-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,8abeta-Dihydro-3abetaH-indeno[1,2-d]oxazole-2-amine typically involves multi-step organic reactionsCommon reagents used in these steps include aromatic aldehydes, amines, and catalysts such as palladium or copper complexes .

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: 8,8abeta-Dihydro-3abetaH-indeno[1,2-d]oxazole-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

8,8abeta-Dihydro-3abetaH-indeno[1,2-d]oxazole-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8,8abeta-Dihydro-3abetaH-indeno[1,2-d]oxazole-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related heterocycles, focusing on synthesis, substituent effects, molecular properties, and applications.

Benzoxazole and Benzimidazole Derivatives

6-Chlorobenzo[d]oxazol-2-amine
  • Structure: A monocyclic benzoxazole with a chlorine substituent at position 5.
  • Synthesis: Prepared from 2-amino-5-chlorophenol using NCS/Zn(CN)₂ under conditions similar to the target compound, yielding 68% as a light brown solid .
  • Lower molecular weight (168.6 g/mol vs. 202.2 g/mol for the target compound).
6-Nitro-1H-benzo[d]imidazol-2-amine
  • Structure : A benzimidazole derivative with a nitro group at position 6.
  • Synthesis : Derived from 4-nitro-1,2-benzenediamine via the same NCS/Zn(CN)₂ protocol, yielding 48% as a brown solid .
  • Lower synthetic yield (48%) compared to the target compound (69%), likely due to steric hindrance or instability of the nitro group.

Indeno-Oxazole Derivatives with Varied Substituents

2-[(3aR,8aS)-8,8a-Dihydro-3aH-Indeno[1,2-d]oxazol-2-yl]aniline (Compound 8g)
  • Structure: The target indeno-oxazole core with an aniline substituent.
  • Synthesis: Prepared from 2-aminobenzonitrile and (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol, yielding 54% as white crystals .
  • Higher molecular weight (279.3 g/mol vs. 202.2 g/mol for the target compound).
(3aS,8aR)-2-(6-Methylpyridin-2-yl)-3a,8a-Dihydro-8H-Indeno[1,2-d]oxazole
  • Structure: Pyridinyl-substituted indeno-oxazole with a methyl group.
  • Properties : Molecular weight 250.3 g/mol, 97% purity. Used in asymmetric catalysis due to its chiral center and pyridine coordination site .

Bis-Indeno-Oxazole Derivatives

(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(8,8a-Dihydro-3aH-Indeno[1,2-d]oxazole)
  • Structure: A dimeric indeno-oxazole with a diphenylpropane linker.
  • Synthesis : Achieved in 89% yield via a two-step reaction involving sodium hydride and phenyl bromide .
  • Key Differences :
    • Extended π-conjugation system suitable for optoelectronic materials.
    • High molecular weight (510.6 g/mol) and stereochemical complexity.

Data Tables

Table 2: Functional and Application Insights

Compound Key Functional Feature Potential Application
8,8aβ-Dihydro-3aβH-indeno[1,2-d]oxazole-2-amine Rigid bicyclic core, amine group Drug discovery, chiral auxiliaries
6-Chlorobenzo[d]oxazol-2-amine Electron-withdrawing Cl Agrochemical intermediates
Bis-indeno-oxazole dimer Extended conjugation Organic semiconductors
Pyridinyl-substituted derivatives Coordination sites Asymmetric catalysis

Research Findings and Trends

  • Stereochemical Influence: The (3aR,8aS) configuration in the target compound enhances chiral recognition in catalysis, as seen in derivatives like (3aS,8aR)-2-(6-methylpyridin-2-yl)-indeno-oxazole .
  • Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO₂) reduce synthetic yields compared to electron-neutral or donating groups .

Biological Activity

8,8abeta-Dihydro-3abetaH-indeno[1,2-d]oxazole-2-amine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure characterized by multiple aromatic rings and a primary amine group, which may contribute to its interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • IUPAC Name : (3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-amine
  • Molecular Formula : C₁₀H₁₀N₂O
  • CAS Number : 897388-44-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound can bind to various enzymes and receptors, modulating their activity and leading to diverse biological effects. These interactions may influence pathways related to:

  • Cell proliferation
  • Apoptosis
  • Inflammation

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. Its structural characteristics allow it to disrupt bacterial cell membranes or inhibit essential enzymes involved in cellular metabolism.

Anticancer Properties

Preliminary investigations suggest that this compound may exhibit anticancer activity. It has been observed to induce apoptosis in various cancer cell lines through mechanisms such as:

  • Inhibition of cell cycle progression
  • Induction of oxidative stress

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

StudyFindings
Sugitate et al. (2023)Investigated the synthesis and structural analysis of related oxazole compounds; suggested potential for anticancer activity due to structural similarities with known anticancer agents .
Murata et al. (2016)Highlighted the significance of oxazole derivatives in medicinal chemistry; indicated potential antimicrobial and anticancer properties .
BenchChem AnalysisProvided insights into the chemical synthesis routes and potential applications in drug development .

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